N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion : m/z 377.42 [M+H]⁺.
- Fragmentation Pathways :
Computational Chemistry Predictions
Density Functional Theory (DFT) Calculations
- Optimized Geometry : The phthalazinone core remains planar, while the acetamide side chain folds to enable intramolecular H-bonding between the sulfonamide’s oxygen and the acetamide’s NH.
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity localized on the phthalazinone’s aromatic system.
Table 2: DFT-Derived Electronic Properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.6 |
| Dipole Moment (D) | 5.7 |
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-17(23(3,21)22)9-13(19)15-8-12-10-6-4-5-7-11(10)14(20)18(2)16-12/h4-7H,8-9H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPSELGXUZBUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The next step involves the methylation of the phthalazinone core to introduce the 3-methyl group.
Attachment of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties could be explored for drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core is known to inhibit certain enzymes, potentially leading to therapeutic effects. The sulfonamide group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide" can be contextualized by comparing it to analogous phthalazinone and acetamide derivatives. Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Key Observations
Structural Diversity: The target compound and N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide share the phthalazinone core but differ in acetamide substituents. The methylsulfonamido group in the former improves aqueous solubility compared to the lipophilic 3-chlorophenyl group in the latter . Triazole-thioacetamide derivatives (e.g., entries in ) exhibit superior kinase inhibition due to the triazole-thio linker, which enhances binding affinity .
Isoxazole-indolinone hybrids () demonstrate moderate cytotoxicity, highlighting the trade-off between heterocyclic complexity and potency .
Physicochemical Properties: The methylsulfonamido group in the target compound reduces logP (predicted ~1.9) compared to the chlorophenyl analog (logP ~2.8), favoring better pharmacokinetics .
Biological Activity
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and cellular effects based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₃O₃S
- IUPAC Name : N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide
This compound features a phthalazinone core, which is significant in its biological activity.
Target Proteins
The primary target of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is the Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . These proteins play a crucial role in regulating gene expression and are implicated in various cancers.
Mode of Action
The compound inhibits the bromodomains of BET proteins, leading to:
- Inhibition of c-Myc Pathway : This pathway is vital for cell proliferation and survival, especially in hematologic malignancies.
- Modulation of Gene Expression : By affecting transcription factors, the compound alters the expression of genes involved in cell cycle regulation and apoptosis.
Interaction with Enzymes
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide interacts with several enzymes involved in oxidative stress responses, such as:
- Superoxide Dismutase
- Catalase
These interactions suggest a role in mitigating oxidative damage within cells.
Stability and Degradation
In laboratory settings, the compound exhibits stability under standard conditions but may degrade over extended periods. Its half-life and degradation products are crucial for understanding its pharmacokinetics.
Impact on Cell Lines
Research indicates that this compound has significant effects on various cancer cell lines, including:
| Cell Line | Effect | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | Inhibition of proliferation | |
| HeLa (Cervical Cancer) | Induction of apoptosis | |
| K562 (Leukemia) | Cell cycle arrest |
These effects highlight its potential as an anticancer agent.
Case Studies
A study conducted on the efficacy of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide demonstrated promising results:
- In Vivo Studies : Administration in murine models showed a reduction in tumor size and improved survival rates.
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound enhanced therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
